molecular formula C20H18N4O3 B2718428 2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946200-68-6

2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2718428
CAS No.: 946200-68-6
M. Wt: 362.389
InChI Key: SIIBQNUDRJGIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a piperazine ring at position 5 (functionalized with a 4-methylbenzoyl moiety), and a nitrile group at position 2. Its molecular formula is C₁₉H₁₉N₅O₃, with a molecular weight of 373.39 g/mol. The structural complexity arises from the integration of pharmacophoric groups:

  • 4-Methylbenzoyl-piperazinyl: Enhances solubility and modulates receptor binding via the aromatic and tertiary amine groups .
  • Oxazole-carbonitrile: Stabilizes the heterocyclic core and influences electronic properties .

Synthetic routes for analogous compounds often involve multi-component reactions or sequential substitutions, as seen in the preparation of related oxazole-piperazine derivatives .

Properties

IUPAC Name

2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIBQNUDRJGIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the 4-Methylbenzoyl Group: This can be achieved through acylation reactions using 4-methylbenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonitrile group.

    Substitution: The piperazine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, potentially forming new C-N or C-S bonds.

Scientific Research Applications

The compound 2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered significant attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of piperazine exhibit significant activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that the compound demonstrates varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have compared its effectiveness to conventional antibiotics, revealing promising results that suggest the potential for development into new antimicrobial agents .

Anticancer Properties

The oxazole moiety in the compound is known for its role in enhancing anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis, making it a candidate for further development in cancer therapeutics .

Materials Science

The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be exploited in sensor technologies or as catalysts in organic reactions.

Photophysical Properties

Preliminary studies indicate that compounds containing oxazole rings exhibit interesting photophysical properties, which could be harnessed in the design of organic light-emitting diodes (OLEDs) or photovoltaic devices .

Biological Research

In addition to its therapeutic potential, the compound is also used as a probe in biological studies to understand various biological pathways and mechanisms.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological macromolecules, providing insights into its mechanism of action at the molecular level . These studies help elucidate how modifications to the structure can enhance or diminish biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives found that modifications to the benzoyl group significantly enhanced antimicrobial properties against resistant strains of bacteria. The compound was shown to have a minimum inhibitory concentration comparable to existing antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that this compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
  • Key difference : Replacement of 4-methylbenzoyl with 3-chlorobenzoyl .
  • This substitution may alter pharmacokinetic properties, such as metabolic stability .
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
  • Key differences :
    • 2-Fluorobenzoyl instead of 4-methylbenzoyl.
    • 2-Fluorophenyl replaces furan-2-yl at position 2.
  • Impact : Fluorine atoms improve lipophilicity and membrane permeability. The fluorophenyl group may enhance binding to hydrophobic pockets in biological targets, as observed in fluorinated antifungal agents .
2-(4-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
  • Key difference : 4-Methoxyphenyl substituent at position 2 instead of furan-2-yl.
  • However, it may reduce metabolic stability compared to furan .

Core Heterocycle Modifications

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
  • Key differences : Pyrazole replaces oxazole; a ketone group is introduced at position 3.
  • Impact : The pyrazole ring increases hydrogen-bonding capacity, which could improve target affinity. However, the absence of the oxazole’s aromaticity may reduce thermal stability .
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
  • Key differences: Cyclohexylamino group at position 5 and a 4-chlorophenoxymethyl extension on the furan.
  • Impact: The bulky cyclohexyl group may sterically hinder interactions with enzymes, while the chlorophenoxy moiety could enhance antimicrobial activity, as seen in chlorinated antifungal agents .

Functional Group Comparisons

Compound Name Piperazine Substituent Position 2 Substituent Bioactivity Notes
Target Compound 4-Methylbenzoyl Furan-2-yl Potential CNS or antimicrobial activity (inferred from furan analogs)
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl Furan-2-yl Improved electrophilicity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl Enhanced lipophilicity
2-(4-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Methylbenzoyl 4-Methoxyphenyl Antioxidant potential

Research Findings and Implications

  • Antifungal Activity : Furan-containing analogs (e.g., thiazolyl hydrazones) exhibit moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole . The target compound’s furan moiety may confer similar properties.
  • Cytotoxicity : Oxazole derivatives with chlorophenyl groups show selective toxicity against cancer cells (e.g., IC₅₀ = 125 µg/mL for MCF-7) . The target compound’s nitrile group may reduce off-target effects.
  • Synthetic Accessibility : Piperazine-linked oxazoles are typically synthesized via nucleophilic aromatic substitution or one-pot multicomponent reactions, as demonstrated in related studies .

Biological Activity

2-(Furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

PropertyValue
Common NameThis compound
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
CAS Number946200-68-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease processes. It is believed to inhibit key pathways associated with cancer cell proliferation and inflammation:

  • Inhibition of Kinases : The compound has been shown to inhibit the activity of specific kinases such as TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are involved in inflammatory responses and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that it may also exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated effectiveness against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon) with significant cytotoxic effects observed.
  • Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity:

  • Bacterial Strains : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : Its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism .

Case Studies

  • In Vitro Studies : A study conducted by Emdor Mi Rymbai et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Efficacy : In a comparative study involving various furan derivatives, the compound exhibited superior cytotoxicity against cancer cells compared to standard chemotherapeutic agents, suggesting its potential role in cancer therapy .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory marker levels, indicating its therapeutic promise for inflammatory disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Condensation : React a furan-2-yl oxazole precursor with 4-methylbenzoyl-piperazine using coupling reagents like DCC/DMAP or POCl3-mediated cyclization (analogous to pyrazole synthesis in ).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., from ethanol/water mixtures) to isolate the product .
  • Validation : Confirm intermediate structures using 1^1H/13^{13}C NMR and LC-MS at each step to ensure regioselectivity, particularly for the oxazole and piperazine moieties .

Basic: Which spectroscopic and crystallographic methods are critical for characterization?

Answer:

  • Spectroscopy :
    • NMR : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, oxazole carbons at ~150–160 ppm) .
    • FT-IR/Raman : Identify carbonyl (C=O, ~1680 cm1^{-1}) and nitrile (C≡N, ~2230 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities. Optimize crystallization using slow evaporation in dichloromethane/hexane .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications :
    • Replace the 4-methylbenzoyl group with fluorinated or methoxy analogs (e.g., 4-fluorobenzoyl) to assess electronic effects on bioactivity (see for fluorinated aryl strategies).
    • Vary the piperazine moiety with morpholine or thiomorpholine to study steric/electronic impacts .
  • Assay Design : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization assays and compare IC50_{50} values. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolic Stability : Perform liver microsome studies to identify rapid degradation (e.g., cytochrome P450-mediated) that may explain discrepancies between in vitro and in vivo results .
  • Computational Validation : Apply density functional theory (DFT) to model reactive intermediates and identify potential off-target interactions .

Basic: What pharmacological screening approaches are appropriate for initial evaluation?

Answer:

  • In Vitro Profiling :
    • Enzyme Inhibition : Screen against a panel of kinases or GPCRs at 10 µM concentration (see for similar pyrazole-based screens).
    • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .

Advanced: How to optimize computational modeling for target engagement predictions?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability. Use AMBER or GROMACS with CHARMM force fields .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents (e.g., replacing furan with thiophene) .
  • ADMET Prediction : Employ QikProp or SwissADME to predict logP, BBB permeability, and hERG liability early in optimization .

Advanced: What challenges arise in crystallizing this compound, and how to address them?

Answer:

  • Challenges : Poor crystal formation due to flexible piperazine and oxazole moieties.
  • Solutions :
    • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice via hydrogen bonding .
    • Temperature Gradients : Use slow cooling (0.1°C/min) from saturated solutions in acetonitrile .
    • Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol for X-ray data collection .

Basic: How to assess chemical stability under experimental conditions?

Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (24 hrs, 37°C) and analyze via HPLC-PDA for degradation products (e.g., hydrolysis of the nitrile group) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux·hr) .
  • Storage : Store at –80°C in amber vials under argon to prevent oxidation of the furan ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.